2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiourea derivatives with α-halo acids under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methoxycarbonyl)amino]benzoic acid
- 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid
Uniqueness
2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzothiazole ring system and the presence of both carboxylic acid and methoxycarbonyl groups contribute to its versatility in various applications.
Properties
Molecular Formula |
C10H12N2O4S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(15)12-9-11-7-5(8(13)14)3-2-4-6(7)17-9/h5H,2-4H2,1H3,(H,13,14)(H,11,12,15) |
InChI Key |
DTYJYOWFMYQFNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CCCC2C(=O)O |
Origin of Product |
United States |
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